

# A Technical Guide to the Solubility and Stability of L-Histidine Dihydrochloride

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## Compound of Interest

Compound Name: *L-Histidine dihydrochloride*

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## Introduction

**L-Histidine dihydrochloride**, the salt form of the essential amino acid L-Histidine, is a critical component in the pharmaceutical industry, particularly in the formulation of biotherapeutics such as monoclonal antibodies.[1] Its hydrochloride form is often utilized to enhance both the solubility and stability of the amino acid itself and the active pharmaceutical ingredients (APIs) it is formulated with.[2][3] L-Histidine is valued for its buffering capacity around physiological pH, which is crucial for maintaining the integrity and preventing the aggregation of protein-based drugs.[1][4] This technical guide provides an in-depth overview of the solubility and stability characteristics of **L-Histidine dihydrochloride**, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.

## Solubility Profile

The solubility of an excipient is a fundamental parameter that dictates its utility in liquid formulations. **L-Histidine dihydrochloride** is known for its high solubility in aqueous solutions, a key advantage for its use in biopharmaceutical preparations.[2]

## Aqueous and Solvent Solubility

**L-Histidine dihydrochloride** is readily soluble in water and other polar solvents.[2][5] It is generally considered insoluble in non-polar organic solvents like ether and acetone, and only slightly soluble in ethanol.[5] The quantitative solubility in water has been determined under various conditions, as summarized in the table below. A study by T. Ogawa provided a useful

empirical formula to calculate the solubility of **L-Histidine dihydrochloride** in water across a range of temperatures.[6]

Data Presentation: Table 1. Solubility of **L-Histidine Dihydrochloride**

Solvent	Temperature (°C)	Solubility	Notes
Water	25	56.6 g/L	Data for L-Histidine monohydrochloride monohydrate.[7]
Water	25	41.9 g/L	Data for L-Histidine monohydrochloride monohydrate.[8]
Water	Room Temp.	50 mg/mL	Data for L-Histidine monohydrochloride monohydrate.[9][10]
Water	0 - 70	$\log S = 1.9085 + 0.00265t$	'S' is solubility in g/100g of water, 't' is temperature in °C.[6]
Ethanol	Room Temp.	Slightly Soluble	Qualitative data.[5]
Ether	Room Temp.	Insoluble	Qualitative data.[5]
Acetone	Room Temp.	Insoluble	Qualitative data.[5]

## Stability Profile

The stability of **L-Histidine dihydrochloride** is critical for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. Its stability is influenced by factors such as temperature, pH, and light.

## pH and Thermal Stability

L-Histidine contains an imidazole group with a pKa of approximately 6.0, making it an excellent buffer in the physiological pH range of 6.0 to 7.4.[4][9][10] This buffering capacity is a primary reason for its use in stabilizing protein formulations.[1] The pH of a 1% solution of the

monohydrochloride monohydrate form is between 3.5 and 4.5.[7] Thermally, **L-Histidine dihydrochloride** is relatively stable, with decomposition reported at temperatures around 245-256°C.[3][5][7]

## Photostability and Degradation

As part of stress testing, photostability should be evaluated.[11][12] Studies have indicated that L-Histidine can be susceptible to photo-oxidation.[13] A significant degradation pathway for L-Histidine in formulation buffers involves its conversion to trans-urocanic acid.[14] This degradation can be triggered by microbial contamination and is slightly activated by certain metal ions like Mn(2+).[14] The formation of trans-urocanic acid is a concern as it absorbs UV light at 280 nm, potentially interfering with protein concentration measurements by size-exclusion chromatography (SEC).[14] Research has shown that this degradation can be effectively inhibited by the addition of other amino acids, such as alanine or cysteine, or by using chelating agents like EDTA to sequester catalytic metal ions.[14]

## Solid-State Stability

In the solid state, the physical form of L-Histidine is crucial. After processes like freeze-drying, L-Histidine can exist in an amorphous state. This amorphous form is susceptible to crystallization upon exposure to moisture, which can impact the stability and performance of the final product. Therefore, control of moisture is essential during long-term storage.[15]

Data Presentation: Table 2. Stability Parameters for **L-Histidine Dihydrochloride**

Parameter	Value / Observation	Reference(s)
Decomposition Temperature	~245 - 256 °C	[3][5][7]
pH (1% aqueous solution)	3.5 - 4.5 (monohydrochloride monohydrate)	[7]
pKa Values	1.80 (carboxyl), 6.04 (imidazole), 9.33 (amino)	[9][10]
Primary Degradant	trans-Urocanic Acid	[14]
Degradation Triggers	Microbial contamination, Mn(2+) ions	[14]
Degradation Inhibitors	Alanine, Cysteine, EDTA	[14]
Solid-State Concern	Amorphous form may crystallize upon moisture exposure.	[15]

## Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following sections detail established methodologies.

### Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a widely recommended approach for determining the equilibrium solubility of an API or excipient.[16]

- Preparation: Prepare aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[16]
- Addition of Compound: Add an excess amount of **L-Histidine dihydrochloride** to a known volume of each buffer in a sealed flask. This ensures that a saturated solution is achieved.
- Equilibration: Agitate the flasks at a constant temperature, typically  $37 \pm 1$  °C, for a sufficient period to reach equilibrium.[16] Preliminary tests should be conducted to determine the time

required to reach equilibrium.[17]

- Sampling and Separation: At various time points (e.g., 24, 48, 72 hours), withdraw samples. Immediately separate the undissolved solid from the solution using an appropriate method, such as centrifugation or filtration, while maintaining the temperature.
- Analysis: Accurately determine the concentration of **L-Histidine dihydrochloride** in the clear supernatant using a validated analytical method, such as HPLC-UV.[18]
- Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration. The lowest solubility value measured across the pH range of 1.2-6.8 is used for Biopharmaceutics Classification System (BCS) classification.[16]

## Protocol for Stability Testing

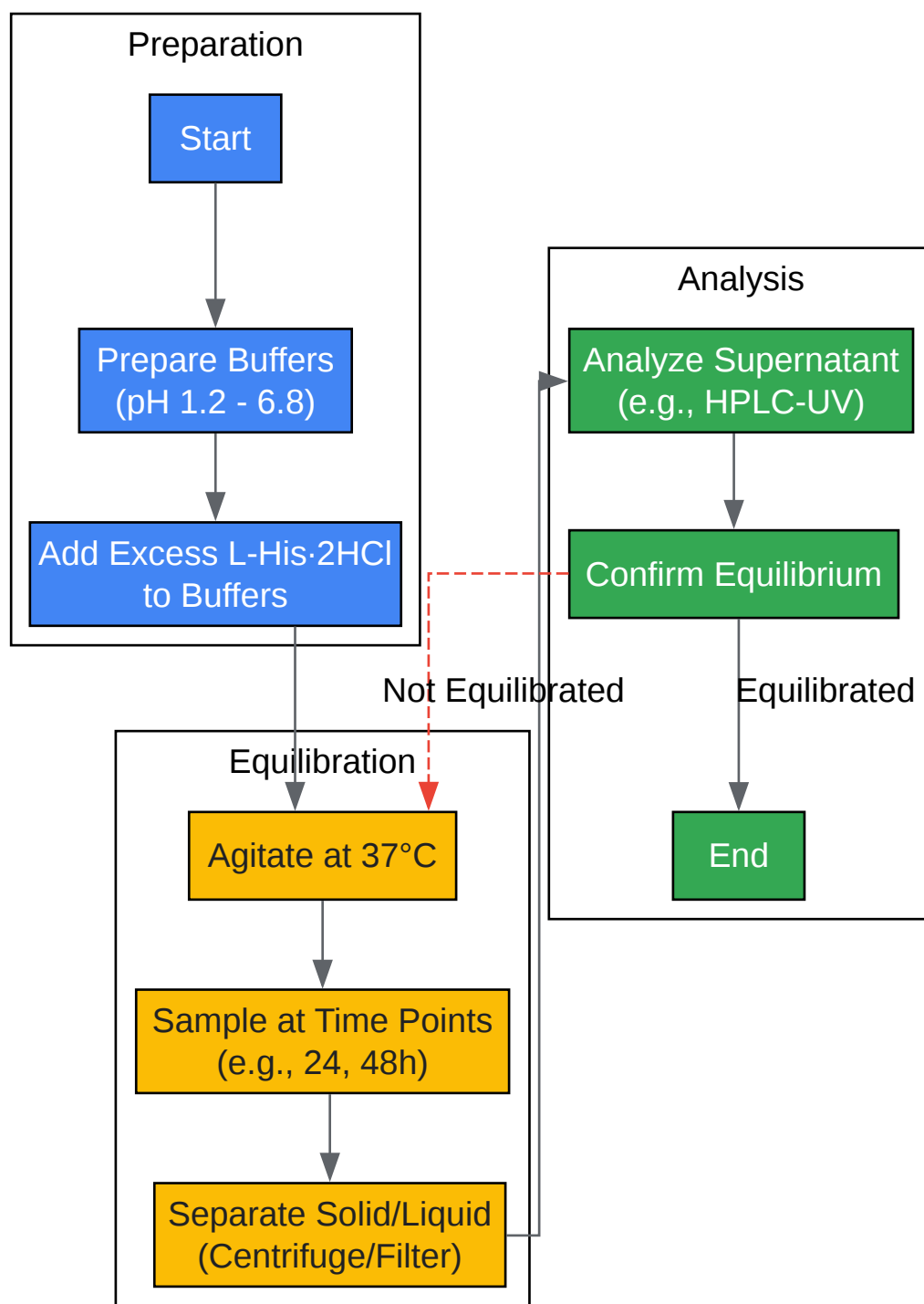
Stability testing should be conducted according to ICH (International Council for Harmonisation) and WHO (World Health Organization) guidelines.[11][19]

- Batch Selection: Use at least three primary batches of **L-Histidine dihydrochloride** for the stability study. The batches should be manufactured under conditions similar to the final production scale.[19]
- Container Closure System: Store samples in a container closure system that is the same as, or simulates, the packaging proposed for storage and distribution.[12]
- Storage Conditions:
  - Long-Term Testing: Store samples at  $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $65\% \text{ RH} \pm 5\% \text{ RH}$  for a minimum of 12 months.[20]
  - Accelerated Testing: Store samples at  $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$  for a minimum of 6 months.[20]
- Stress Testing: To understand inherent stability, perform stress tests including exposure to high heat (e.g.,  $50^{\circ}\text{C}$ ,  $60^{\circ}\text{C}$ ), high humidity ( $>75\% \text{ RH}$ ), light (per ICH Q1B guidelines), oxidation, and hydrolysis across a wide pH range.[11][12]

- Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.[\[19\]](#)
- Analytical Methods: Employ validated, stability-indicating analytical methods capable of detecting and quantifying the active substance and its degradation products.[\[12\]](#) Tests should cover physical, chemical, and microbiological attributes.

## Visualizations: Workflows and Pathways

Diagrams are provided to visually represent key experimental and logical processes related to the analysis of **L-Histidine dihydrochloride**.



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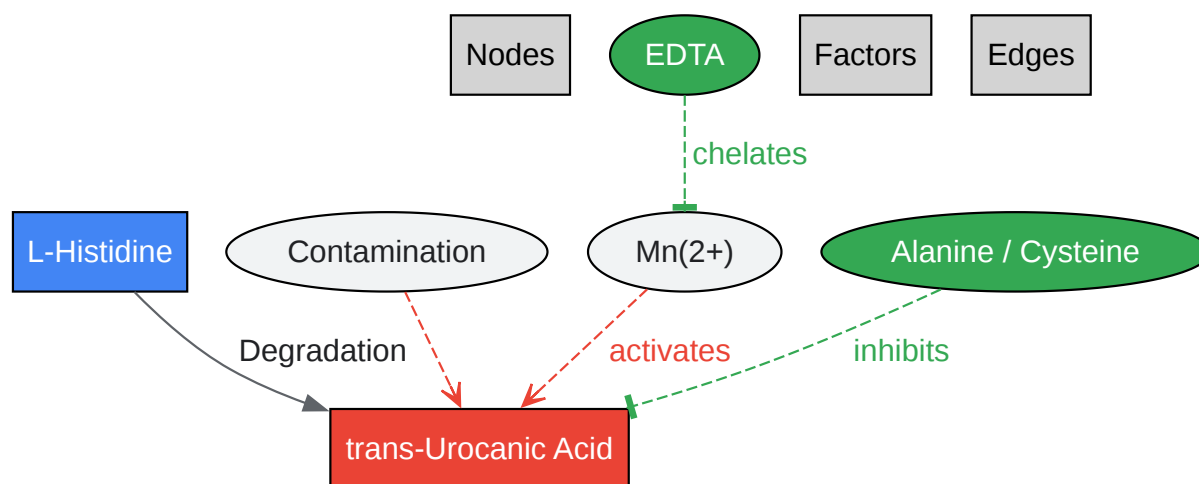
Caption: Experimental workflow for solubility determination via the shake-flask method.



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Caption: General workflow for API stability testing based on ICH/WHO guidelines.





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Caption: Degradation pathway of L-Histidine and influencing factors.

## Conclusion

**L-Histidine dihydrochloride** is a highly water-soluble and relatively stable excipient that is indispensable in modern pharmaceutical formulations. Its primary liabilities include the potential for its amorphous form to crystallize in the presence of moisture and its degradation to trans-urocanic acid, which can be mitigated through careful formulation strategies such as the inclusion of inhibitors or chelating agents. A thorough understanding of its solubility and stability profiles, supported by robust experimental data, is essential for developing safe, stable, and effective drug products, especially for sensitive biologic therapeutics.

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